

validation of 6-Bromo-2-methyl-2H-indazole structure by X-ray crystallography

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Compound of Interest

Compound Name: **6-Bromo-2-methyl-2H-indazole**

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Structural Validation of 6-Bromo-2-methyl-2H-indazole: A Comparative Guide

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the structure of **6-Bromo-2-methyl-2H-indazole**, a molecule of interest in medicinal chemistry. While a specific crystallographic information file (CIF) for **6-Bromo-2-methyl-2H-indazole** is not publicly available, this guide leverages X-ray crystallography data from a closely related analogue, 2-Methyl-6-nitro-2H-indazole, to provide valuable structural insights. Furthermore, a comparison with its isomer, 6-Bromo-1-methyl-1H-indazole, is presented, highlighting key synthetic and spectroscopic differences.

Indazoles are aromatic heterocyclic compounds that exist as tautomers, with the 1H- and 2H-forms being the most common.[1][2][3] The position of the substituent on the nitrogen atom significantly influences the molecule's electronic properties and biological activity, making unambiguous structural determination essential.[4] While the 1H-tautomer is generally more thermodynamically stable, synthetic procedures can often yield a mixture of both N-1 and N-2 substituted isomers.[1][4]

Comparative Crystallographic Data of a 2H-Indazole Analogue

To validate the core structure of a 2-methyl-2H-indazole, we present the crystallographic data for 2-Methyl-6-nitro-2H-indazole.[\[5\]](#)[\[6\]](#) This data provides a reliable reference for the expected bond lengths, bond angles, and overall geometry of the 2H-indazole scaffold. The substitution of a bromo group with a nitro group at the 6-position is expected to have a minor impact on the core indazole ring structure.

Crystallographic Parameter	2-Methyl-6-nitro-2H-indazole [5] [6]
Chemical Formula	C ₈ H ₇ N ₃ O ₂
Molecular Weight	177.17 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	$a = 3.793(3)$ Å, $b = 12.200(8)$ Å, $c = 16.675(11)$ Å
$\alpha = 90^\circ$, $\beta = 95.722(9)^\circ$, $\gamma = 90^\circ$	
Volume	767.7(9) Å ³
Z	4

Table 1: Summary of single-crystal X-ray diffraction data for 2-Methyl-6-nitro-2H-indazole.

The crystal structure of 2-Methyl-6-nitro-2H-indazole reveals a nearly planar molecular skeleton.[\[5\]](#)[\[6\]](#) This planarity is a key feature of the indazole ring system and is anticipated to be present in **6-Bromo-2-methyl-2H-indazole** as well.

Experimental Protocols

Synthesis of **6-Bromo-2-methyl-2H-indazole** and its 1-methyl isomer

The synthesis of **6-Bromo-2-methyl-2H-indazole** is often performed concurrently with its isomer, 6-Bromo-1-methyl-1H-indazole, through the methylation of 6-bromoindazole. The following protocol is a representative example.[\[7\]](#)

Materials:

- 6-bromoindazole
- Sodium hydride (NaH)
- Iodomethane (CH_3I)
- Tetrahydrofuran (THF)
- Aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate
- Brine
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

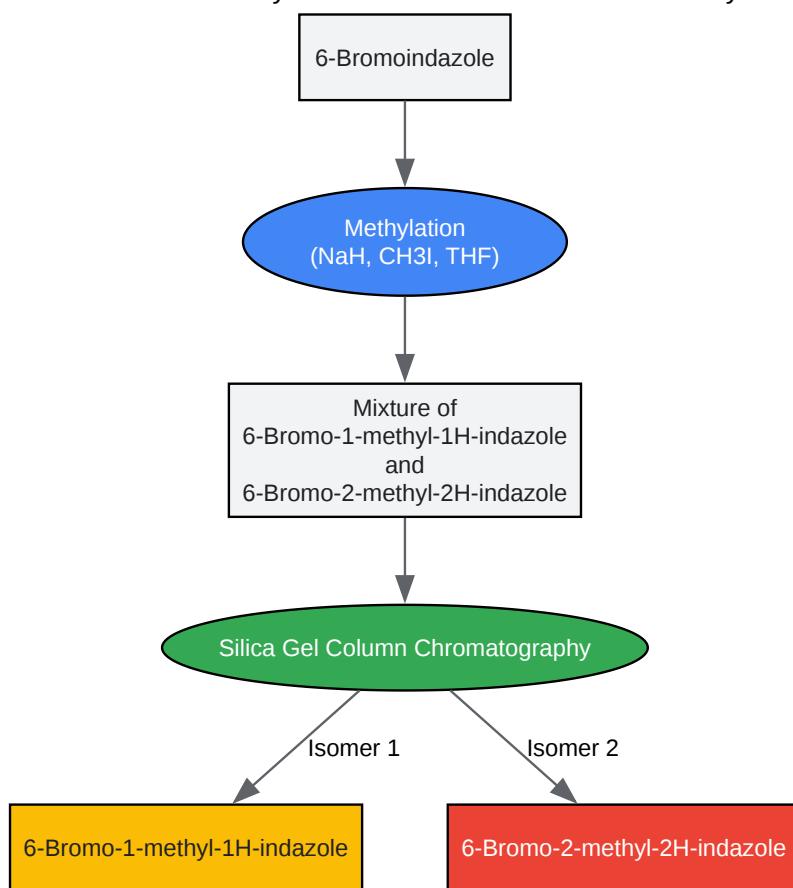
- A solution of 6-bromoindazole in THF is cooled in an ice bath.
- Sodium hydride is slowly added to the solution, and the mixture is stirred for 30 minutes.
- Iodomethane is then added dropwise at room temperature.
- Upon completion of the reaction, it is quenched with an aqueous solution of ammonium chloride.
- The organic and aqueous layers are separated. The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
- The resulting residue is purified by silica gel column chromatography using an ethyl acetate/hexane gradient to separate the two isomers: 6-Bromo-1-methyl-1H-indazole and **6-**

Bromo-2-methyl-2H-indazole.[\[7\]](#)

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and separation of the N-1 and N-2 methylated isomers of 6-bromoindazole.

Synthesis of 6-Bromo-1-methyl-1H-indazole and 6-Bromo-2-methyl-2H-indazole



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Caption: Synthetic workflow for the preparation and separation of 1-methyl and 2-methyl isomers of 6-bromoindazole.

Differentiation of Isomers

Distinguishing between the 1-methyl and 2-methyl isomers is crucial and can be achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.^[4] The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the methyl group. Typically, the protons and carbons in the 2H-indazole isomer are more deshielded compared to the 1H-isomer.^[4] High-performance liquid chromatography (HPLC) can also be used to separate and identify the two isomers based on their different retention times.^[7]

In conclusion, while direct crystallographic data for **6-Bromo-2-methyl-2H-indazole** is not readily available, the analysis of a close analogue, 2-Methyl-6-nitro-2H-indazole, provides a strong basis for the validation of its core structure. The provided synthetic protocol and the visualization of the workflow offer practical guidance for its preparation and isolation. The ability to differentiate between the 1-methyl and 2-methyl isomers through established spectroscopic methods is a critical step in ensuring the purity and correct structural assignment of these important chemical entities.

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